![molecular formula C10H18NNaO4S B2620788 Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2470384-89-3](/img/structure/B2620788.png)

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

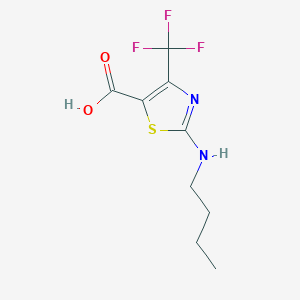

“Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate” is a complex organic compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry . This compound also contains a sodium sulfinate group, which is a powerful building block for the synthesis of organosulfur compounds .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Sodium sulfinates, like the one in this compound, can be prepared and utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group and a sodium sulfinate group . The tert-butoxycarbonyl group is a crowded group that elicits a unique reactivity pattern .Chemical Reactions Analysis

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Applications De Recherche Scientifique

Electrochemical Applications in Organic Synthesis

Electrochemically enabled intramolecular amino- and oxysulfonylation of internal alkenes using sodium sulfinate allows for the efficient preparation of sulfonylated N-heterocycles and O-heterocycles. This method highlights the utility of sodium sulfinate in synthesizing a variety of heterocyclic compounds such as tetrahydrofurans, tetrahydropyrans, and piperidines, demonstrating its broad substrate specificity and high diastereoselectivity without the need for additional metals or exogenous oxidants (Mou et al., 2023).

Radical-mediated Synthesis of Sulfur Compounds

A radical-mediated trifunctionalization cascade of 1,3-enynes with sodium sulfinates showcases a novel method to access 5-sulfonylisoxazoles. By employing sodium sulfinates, this approach enables the formation of C-S, C-N, and C-O bonds in a single reaction, highlighting the role of sodium sulfinates in facilitating complex organic transformations and potential applications in late-stage functionalization of natural products (Yue et al., 2020).

Catalytic Applications in Organic Synthesis

Copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates presents a facile method for synthesizing potentially bioactive 1,3-oxazines. This reaction underscores the utility of sodium sulfinates in catalytic processes, offering an economical and straightforward approach to accessing sulfonylated organic compounds (Dong et al., 2021).

Synthesis and Applications in Organosulfur Chemistry

Recent progress on the synthesis of sulfur compounds utilizing sodium sulfinates has been significant, with sodium sulfinates acting as versatile reagents for sulfonylating, sulfenylating, or sulfinylating, depending on the conditions. Their application spans through S—S, S—N, and S—P bond formations, showcasing the diverse potential of sodium sulfinates in the synthesis of valuable organosulfur compounds (Huang et al., 2019).

Modular Synthesis Utilizing Sodium Sulfinates

An efficient protocol for the modular synthesis of sulfones and sulfonyl derivatives using sodium sulfinates as a building block emphasizes the compound's role in organic synthesis. This protocol demonstrates the capability of sodium sulfinates to act as potent nucleophiles in various reactions, providing a straightforward path to a wide range of sulfone products and sulfonyl derivatives (Kim et al., 2020).

Mécanisme D'action

Target of Action

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is primarily used in synthetic organic chemistry . It acts as a versatile building block for preparing many valuable organosulfur compounds .

Mode of Action

This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This compound can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Biochemical Pathways

This compound is involved in S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Pharmacokinetics

Its use in flow microreactor systems suggests that it may have favorable properties for efficient and sustainable synthesis .

Result of Action

The molecular and cellular effects of this compound’s action result in the synthesis of a variety of organosulfur compounds . These compounds have wide applications in synthetic organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as reaction conditions . Its use in flow microreactor systems suggests that it may be more efficient, versatile, and sustainable compared to batch processes .

Orientations Futures

The future directions in the research and application of this compound could involve exploring its potential uses in synthetic organic chemistry, given the versatility of the tert-butoxycarbonyl and sodium sulfinate groups . Further studies could also focus on developing more efficient and sustainable methods for its synthesis .

Propriétés

IUPAC Name |

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBOYVLZCSVHQB-DDWIOCJRSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2620709.png)

![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)

![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)